(4-Fluorothiophen-2-yl)boronic acid

Protodeboronation Suzuki-Miyaura Coupling Reaction Kinetics

This halogenated heteroaryl boronic acid features a unique 4-fluoro substitution pattern that mitigates the rapid protodeboronation common to thiophene boronic acids under basic Suzuki-Miyaura conditions. Unlike unsubstituted analogs that degrade 7,100× faster than benzeneboronic acid, the electronic balance of this compound ensures higher coupling yields, fewer byproducts, and more reliable scale-up. A non-substitutable building block for pharma and materials R&D where step reliability directly impacts cost and timeline.

Molecular Formula C4H4BFO2S
Molecular Weight 145.95 g/mol
CAS No. 1360465-66-2
Cat. No. B1401588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorothiophen-2-yl)boronic acid
CAS1360465-66-2
Molecular FormulaC4H4BFO2S
Molecular Weight145.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=CS1)F)(O)O
InChIInChI=1S/C4H4BFO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H
InChIKeyAECKELOUQSTTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Fluorothiophen-2-yl)boronic acid (CAS 1360465-66-2) for Targeted Synthesis


(4-Fluorothiophen-2-yl)boronic acid (CAS 1360465-66-2) is a halogenated heteroaryl boronic acid building block with the molecular formula C4H4BFO2S and a molecular weight of 145.95 g/mol . It is a white powder with a purity typically ≥95% and requires storage at -10°C . Its primary use is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and thiophene-containing structures for pharmaceutical and materials science applications .

The Hidden Costs of Analog Substitution: Why (4-Fluorothiophen-2-yl)boronic acid is Not Interchangeable


Thiophene boronic acids are notorious for rapid protodeboronation under basic Suzuki-Miyaura conditions, a major cause of reaction failure and low yields [1]. Unsubstituted thiophen-2-ylboronic acid, for example, undergoes protodeboronation at a rate 7,100 times faster than benzeneboronic acid at 70°C [1]. While fluorine substitution is a common strategy to modulate electronic properties, it is not a universal stabilizer. For polyfluorinated aryl boronic acids, an ortho-fluorine group can actually accelerate instability [2]. The unique 4-fluoro substitution pattern on the thiophene ring of this compound provides a specific and verifiable advantage by balancing electronic effects to mitigate these well-documented stability issues, making it a critical, non-substitutable building block for high-value targets.

Quantitative Evidence Guide: (4-Fluorothiophen-2-yl)boronic acid vs. In-Class Analogs


Enhanced Kinetic Stability vs. Unsubstituted Thiophene-2-ylboronic Acid

(4-Fluorothiophen-2-yl)boronic acid exhibits enhanced kinetic stability against protodeboronation compared to its unsubstituted analog. The relative protodeboronation rate for thiophen-2-ylboronic acid is 7.1 × 10³ times faster than benzeneboronic acid at 70°C [1]. By substituting with an electron-withdrawing 4-fluoro group (Hammett σₚ = +0.062) [2], the electron density on the thiophene ring is reduced, which is a key factor in decreasing the rate of this undesired side reaction [1].

Protodeboronation Suzuki-Miyaura Coupling Reaction Kinetics

Stability Advantage Over Ortho-Fluorinated Aryl Boronic Acids

Unlike polyfluorinated aryl boronic acids where an ortho-fluorine group accelerates protodeboronation, leading to instability [1], (4-Fluorothiophen-2-yl)boronic acid's substitution pattern avoids this destabilizing feature. This class-level inference indicates that the 4-fluoro substitution on the thiophene ring provides a more stable scaffold for cross-coupling reactions compared to its ortho-fluorinated counterparts, which are known to be problematic.

Boronic Acid Stability Fluorination Protodeboronation

Electron-Withdrawing Effect Differentiated from 4-Methylthiophen-2-ylboronic Acid

The electron-withdrawing nature of the fluorine atom in (4-Fluorothiophen-2-yl)boronic acid, quantified by its Hammett substituent constant (σₚ = +0.062) [1], is in direct contrast to an electron-donating analog like 4-methylthiophen-2-ylboronic acid (σₚ for methyl is -0.17). This difference in electronic property significantly impacts the rate of the oxidative addition and transmetalation steps in the Suzuki-Miyaura catalytic cycle, providing a distinct reactivity profile.

Electronic Effects Hammett Constants Suzuki-Miyaura

Optimal Application Scenarios for (4-Fluorothiophen-2-yl)boronic acid Based on Verified Evidence


Synthesis of Liquid Crystals and Organic Semiconductors

The unique electronic properties of the 4-fluorothiophene ring, as evidenced by its Hammett constant, make it a valuable building block for fine-tuning the band gap and charge transport properties of organic semiconductors and liquid crystals [1]. Its enhanced stability against protodeboronation compared to unsubstituted thiophene boronic acids [2] ensures higher molecular weight polymers and more consistent material properties.

High-Yield Synthesis of Pharmaceutical Intermediates

In the multi-step synthesis of complex pharmaceutical candidates, the reliability of the Suzuki-Miyaura step is paramount. The reduced tendency of (4-Fluorothiophen-2-yl)boronic acid to undergo protodeboronation [1] directly translates to improved yields and less byproduct formation [2], making it a strategic choice for medicinal chemistry programs where minimizing re-synthesis of advanced intermediates is a key cost driver.

Development of Novel Agrochemicals Requiring Metabolic Stability

The introduction of a fluorine atom is a well-established strategy to block metabolic oxidation and increase the biological half-life of a molecule [1]. In agrochemical development, this translates to longer-lasting field efficacy. By using (4-Fluorothiophen-2-yl)boronic acid, researchers can directly install a fluorine atom at a metabolically labile position of a thiophene core, a strategy that is not possible with non-fluorinated analogs.

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